
(3S,6S)-3,6-Octanediol
Übersicht
Beschreibung
(3S,6S)-3,6-Octanediol, also known as 3,6-Octanediol or 3,6-OD, is an organic compound with the molecular formula C8H18O2. It is a colorless liquid with a faint odor, and is a diol, meaning it contains two hydroxyl groups. 3,6-Octanediol is used in a variety of industrial and scientific applications, including as a solvent and as a reagent in organic synthesis. It is also used as an intermediate in the production of certain polymers. In addition, 3,6-Octanediol has been studied for its potential biological applications, as it has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Organic Synthesis
(3S,6S)-3,6-Octanediol is used in the preparation of certain phospholano benzene ligands for asymmetric catalysis. These ligands are crucial in producing enantiomerically pure compounds, vital in pharmaceuticals and agrochemicals (Burk, 2001).
Microbial Production of Diols
Research on microbial production of 2,3-butanediol, a compound related to octanediol, highlights the relevance of octanediol derivatives in biotechnological applications. This includes using microbial strains to convert waste products into valuable diols (Białkowska, 2016).
Insect Pheromones
Octanediol derivatives like (2R,3S)-2,3-Octanediol are significant in the study of insect pheromones. They play a role in understanding insect behavior and developing pest control strategies (Wickham et al., 2015).
Material Science
In material science, octanediol derivatives have been explored for their inhibitory properties in corrosion protection, highlighting their potential in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Biotechnological Production
The biotechnological production of diols like 2,3-butanediol from biomass wastes illustrates the industrial and environmental significance of octanediol derivatives in creating sustainable chemical production processes (Celińska & Grajek, 2009).
Analytical Chemistry
In analytical chemistry, functionalized silica with 3,6-dithia-1,8-octanediol has been synthesized for preconcentration and determination of lead in milk, demonstrating the utility of octanediol derivatives in sensitive chemical analysis (da Silva et al., 2015).
Genetic Engineering for Diol Production
Genetically engineered strains have been developed for the efficient biosynthesis of diols like 1,3-propanediol, underlining the importance of octanediol derivatives in genetic engineering for improved chemical production (Yang et al., 2018).
Eigenschaften
IUPAC Name |
(3S,6S)-octane-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKOQWWRTRBSGR-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC[C@H](CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314142 | |
| Record name | (3S,6S)-3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Octanediol | |
CAS RN |
136705-66-3 | |
| Record name | (3S,6S)-3,6-Octanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,6S)-3,6-Octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



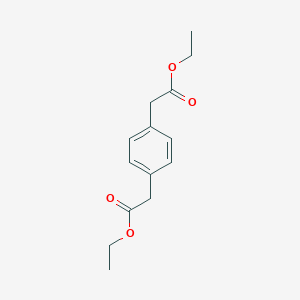
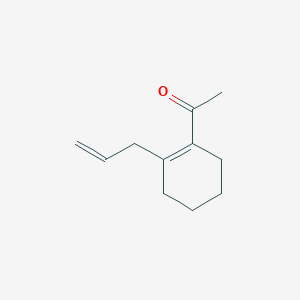
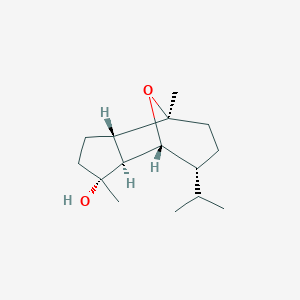
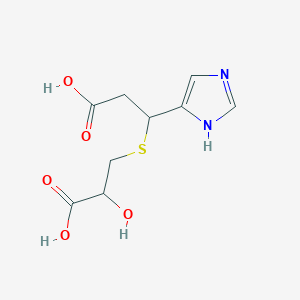
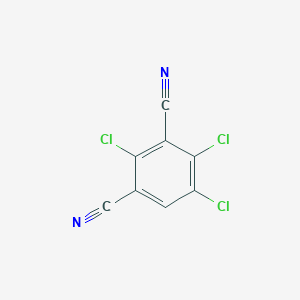
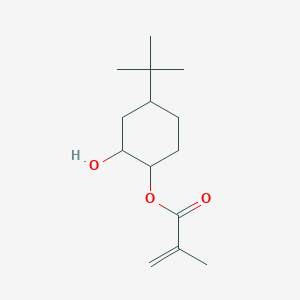
![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
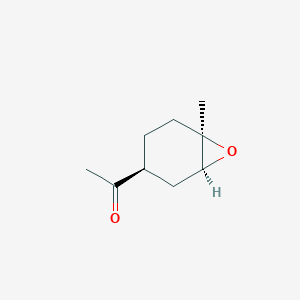
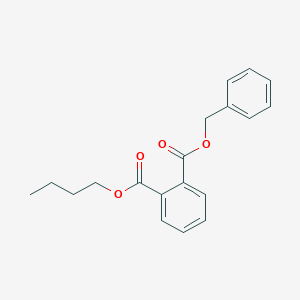
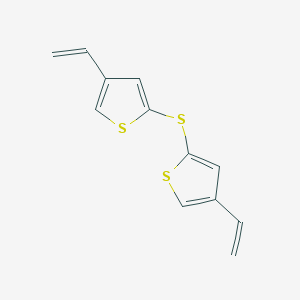
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
